Pterodontic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pterodontic acid is a sesquiterpenoid compound isolated from the plant Laggera pterodonta, which is a traditional Chinese medicinal herb. This compound has garnered significant attention due to its antiviral and anti-inflammatory properties .

Mechanism of Action

Target of Action

Pterodontic acid, a compound isolated from Laggera pterodonta, primarily targets the Toll-like receptor 7 (TLR7) , myeloid differentiation primary response protein 88 (MyD88) , and tumor necrosis factor (TNF) receptor associated factor 6 (TRAF6) . These proteins play crucial roles in the immune response to viral infections, particularly influenza A virus .

Mode of Action

This compound interacts with its targets by inhibiting their expression . This interaction results in the suppression of the TLR7/MyD88/TRAF6/NF‑κB signaling pathway . The compound also blocks the nuclear export of viral ribonucleoprotein (RNP) complexes , thereby inhibiting the replication of the influenza A virus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TLR7/MyD88/TRAF6/NF‑κB signaling pathway . By inhibiting this pathway, this compound prevents the activation of NF-κB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . This leads to a decrease in the expression of pro-inflammatory molecules such as interleukin (IL)-1β, IL-6, IL-8, and C‑C motif chemokine 2 (MCP‑1) .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the replication of influenza A virus and the attenuation of the inflammatory response . By blocking the nuclear export of viral RNP complexes, this compound inhibits the replication of the virus . Additionally, by inhibiting the activation of the NF-κB pathway, it attenuates the inflammatory response, leading to a decrease in the expression of pro-inflammatory molecules .

Biochemical Analysis

Biochemical Properties

Pterodontic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activation of the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation . Additionally, this compound suppresses the expression of pro-inflammatory molecules such as IL-6, MIP-1β, MCP-1, and IP-10, thereby attenuating the inflammatory response induced by influenza A virus . The compound also interacts with viral proteins, inhibiting the replication of the virus by blocking the nuclear export of viral RNP complexes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the Retinoic acid inducible gene-I (RIG-I) expression at both mRNA and protein levels, which is crucial for antiviral responses . It also suppresses the activation of the Tumor Necrosis Factor-related Apoptosis-inducing Ligand/Fas Ligand (TRAIL/Fasl) pathway, leading to reduced apoptosis in infected cells . Furthermore, this compound downregulates the expression of cytokines and chemokines, thereby mitigating the inflammatory response .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and processes. At the molecular level, this compound binds to and inhibits the activity of specific viral proteins, including polymerase basic 1 (PB1), polymerase basic 2 (PB2), polymerase acid (PA), nuclear protein (NP), non-structural protein (NS), and matrix protein (M) . This inhibition prevents the replication and assembly of the virus. Additionally, this compound suppresses the activation of the NF-κB signaling pathway, which is essential for the expression of pro-inflammatory genes . By inhibiting this pathway, this compound reduces the production of inflammatory mediators and alleviates the inflammatory response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its antiviral and anti-inflammatory properties over extended periods . Degradation of this compound can occur under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that this compound can maintain its inhibitory effects on viral replication and inflammation, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent antiviral and anti-inflammatory activities without significant toxicity . At higher doses, the compound may induce adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing the dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in antiviral and anti-inflammatory responses . The compound’s interaction with enzymes such as polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acid (PA) plays a crucial role in inhibiting viral replication . Additionally, this compound influences the expression of metabolic genes, thereby impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its antiviral and anti-inflammatory effects . The transport and distribution of this compound are crucial for its therapeutic efficacy, as they determine the concentration of the compound at the site of action .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with viral proteins and cellular signaling pathways, thereby exerting its antiviral and anti-inflammatory effects . The subcellular localization of this compound is a critical factor in its mechanism of action and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pterodontic acid can be synthesized through various chemical reactions involving sesquiterpenoid precursors. The synthesis typically involves multiple steps, including cyclization and oxidation reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound primarily involves extraction from Laggera pterodonta using column chromatography. The plant material is processed to isolate the active compound, which is then purified to achieve the desired concentration .

Chemical Reactions Analysis

Types of Reactions: Pterodontic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

Pterodontic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pterodondiol: Another sesquiterpenoid isolated from Laggera pterodonta with similar antiviral properties.

Flavonoids: Compounds with anti-inflammatory and antiviral effects, also found in Laggera pterodonta.

Dicaffeoylquinic Acids: Compounds with antiviral activity against herpes simplex virus and influenza viruses.

Uniqueness: Pterodontic acid is unique due to its selective antiviral activity against specific influenza virus subtypes and its ability to inhibit viral replication and reduce inflammation through multiple molecular pathways. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

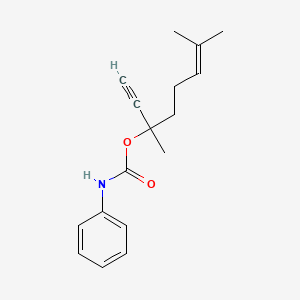

IUPAC Name |

2-[(2R,4aR,8S)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h9-10,12H,2,4-8H2,1,3H3,(H,16,17)/t10-,12+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYJIMYAZBSQFJ-JVLSTEMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1=CC(CC2)C(=C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@]2(C1=C[C@@H](CC2)C(=C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Aminocarbonyl)-4-phenoxyanilino]propanoic acid](/img/structure/B1181328.png)